![molecular formula C9H14ClNOS B1649295 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride CAS No. 1310422-41-3](/img/structure/B1649295.png)
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride
Übersicht
Beschreibung
SEP-363856 Hydrochlorid ist ein neuartiger psychotroper Wirkstoff mit einem einzigartigen Wirkmechanismus. Im Gegensatz zu traditionellen Antipsychotika, die an Dopamin-D2-Rezeptoren andocken, wirkt SEP-363856 Hydrochlorid auf den Spurenamin-assoziierten Rezeptor 1 und Serotonin-5-HT1A-Rezeptoren. Diese Verbindung hat sich bei der Behandlung von Schizophrenie und möglicherweise anderen neuropsychiatrischen Erkrankungen als vielversprechend erwiesen .
Herstellungsmethoden
Die Synthese von SEP-363856 Hydrochlorid umfasst eine Reihe chemischer Reaktionen. Die Herstellungsmethode für die in-vivo-Formel beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid (DMSO), gefolgt von der Vermischung mit Polyethylenglykol 300 (PEG300) und Tween 80, und schliesslich dem Hinzufügen von doppelt destilliertem Wasser (ddH2O) um die gewünschte Konzentration zu erreichen . Industrielle Produktionsmethoden sind in der verfügbaren Literatur nicht explizit beschrieben.
Vorbereitungsmethoden
The synthesis of SEP-363856 hydrochloride involves a series of chemical reactions. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally adding double-distilled water (ddH2O) to achieve the desired concentration . Industrial production methods are not explicitly detailed in the available literature.
Analyse Chemischer Reaktionen
SEP-363856 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reagenzien und Bedingungen nicht angegeben sind.
Reduktion: Reduktionsreaktionen können ebenfalls durchgeführt werden, jedoch werden keine spezifischen Reagenzien und Bedingungen erwähnt.
Substitution: Substitutionsreaktionen mit SEP-363856 Hydrochlorid sind möglich, aber detaillierte Informationen über Reagenzien und Bedingungen fehlen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden in der verfügbaren Literatur nicht explizit erwähnt. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Treatment of Schizophrenia
Ulotaront has been primarily investigated for its efficacy in treating schizophrenia. Unlike traditional antipsychotics that primarily target dopamine receptors, Ulotaront operates through a unique mechanism that does not involve D2 receptor antagonism. This novel action potentially reduces the side effects commonly associated with conventional antipsychotic treatments.
Clinical Studies
Several clinical trials have demonstrated the effectiveness of Ulotaront in managing schizophrenia symptoms:
- Phase II Trials : Initial studies indicated that Ulotaront significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia compared to placebo groups.
- Phase III Trials : Ongoing trials are assessing long-term efficacy and safety profiles, with preliminary results suggesting sustained symptom relief over extended periods.
2. Mechanism of Action
Ulotaront's mechanism is characterized by its modulation of multiple neurotransmitter systems, including serotonin and glutamate pathways. This multifaceted approach may account for its effectiveness in alleviating both positive and negative symptoms of schizophrenia without the typical dopaminergic side effects.
Pharmacodynamics and Pharmacokinetics
Research indicates that Ulotaront has a favorable pharmacokinetic profile, with good oral bioavailability and a half-life conducive to once-daily dosing. Its pharmacodynamics suggest a potential for rapid onset of action, which is advantageous for acute management scenarios.
Safety Profile
Clinical evaluations have reported a generally favorable safety profile for Ulotaront. Commonly observed side effects are mild to moderate and include:
- Dizziness
- Fatigue
- Nausea
These side effects are significantly less severe than those associated with traditional antipsychotic medications.
Wirkmechanismus
The mechanism of action of SEP-363856 hydrochloride involves agonism at trace amine-associated receptor 1 and serotonin 5-HT1A receptors . These receptors are G-protein-coupled receptors expressed in cortical, limbic, and midbrain monoaminergic regions. By activating these receptors, SEP-363856 hydrochloride modulates dopaminergic, serotonergic, and glutamatergic activity, leading to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
SEP-363856 Hydrochlorid ist einzigartig im Vergleich zu traditionellen Antipsychotika, die hauptsächlich auf Dopamin-D2-Rezeptoren abzielen. Ähnliche Verbindungen sind:
Lorazepam: Ein Benzodiazepin, das gegen Angstzustände und Schlafstörungen eingesetzt wird.
Temazepam: Ein weiteres Benzodiazepin, das gegen Schlafstörungen eingesetzt wird.
Eszopiclon: Ein nicht-Benzodiazepin-Hypnotikum, das gegen Schlafstörungen eingesetzt wird.
Diese Verbindungen unterscheiden sich von SEP-363856 Hydrochlorid in ihren Wirkmechanismen und therapeutischen Anwendungen. Die einzigartige Zielsetzung des Spurenamin-assoziierten Rezeptors 1 und der Serotonin-5-HT1A-Rezeptoren durch SEP-363856 Hydrochlorid unterscheidet es von diesen traditionellen Medikamenten.
Biologische Aktivität
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine; hydrochloride, commonly referred to as Ulotaront or SEP-363856, is a novel psychotropic compound with significant implications in the treatment of various neurological disorders. This article explores its biological activity, mechanism of action, efficacy in clinical studies, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃ClN₂OS
- Molecular Weight : 219.735 g/mol
- CAS Number : 1310426-33-5
Ulotaront exhibits a unique mechanism distinct from traditional antipsychotics. It does not primarily act on dopamine D2 receptors or serotonin 5-HT2A receptors but rather influences the trace amine-associated receptor 1 (TAAR1) and sigma-1 receptors. This mechanism is believed to contribute to its antipsychotic effects while minimizing common side effects associated with conventional treatments.
In Vitro Studies
In vitro studies have shown that Ulotaront modulates neurotransmitter systems effectively:
- Dopaminergic Activity : It has been observed to enhance dopamine release in prefrontal cortical neurons, which may help alleviate symptoms of schizophrenia without the typical side effects of dopamine antagonists .
- Serotonergic Activity : The compound also influences serotonin pathways, contributing to mood stabilization and potential antidepressant effects .
In Vivo Studies
Animal models have provided insights into the behavioral effects of Ulotaront:
- Schizophrenia Models : In rodent models exhibiting schizophrenia-like symptoms, Ulotaront administration resulted in significant reductions in hyperactivity and cognitive deficits .
- Depression Models : The compound has demonstrated antidepressant-like effects in models of depression, suggesting its utility in treating comorbid depressive symptoms in schizophrenia patients .
Case Studies
Recent clinical trials have highlighted the efficacy and safety profile of Ulotaront:
- Phase II Trials : A double-blind placebo-controlled trial involving 200 participants showed that Ulotaront significantly reduced psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) compared to placebo after 6 weeks of treatment .
- Long-term Safety Study : A follow-up study indicated that patients maintained symptom control over a 12-month period with minimal adverse effects, particularly weight gain and extrapyramidal symptoms, which are common with traditional antipsychotics .
Comparative Analysis
Parameter | Ulotaront (SEP-363856) | Traditional Antipsychotics |
---|---|---|
Primary Target | TAAR1/Sigma-1 | D2/5-HT2A |
Side Effects | Minimal | High (e.g., weight gain) |
Efficacy in Psychosis | High | Variable |
Efficacy in Depression | Moderate | Limited |
Eigenschaften
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQGVVFSHRVTL-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310422-41-3 | |
Record name | SEP-363856 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310422413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ulotaront Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8Y2467AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.